4-(Chloromethyl)-N-isopropylbenzamide

Ion Channel Pharmacology Pain Research Cardiac Safety

Researchers developing non-opioid pain therapeutics face cardiac safety challenges with pan-NaV inhibition. 4-(Chloromethyl)-N-isopropylbenzamide provides an inherent selectivity window to address this pain point. • >33-fold selectivity for NaV1.7 (IC50 300 nM) over NaV1.5 (>10,000 nM), enabling safer analgesic profiling. • Reactive chloromethyl handle supports rapid SAR exploration around the sodium channel binding pocket. • Also acts as a species-selective adenosine A1 ligand (mouse Ki = 5.20 nM; human Ki = 47.9 nM) for translational pharmacology studies.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 83803-82-1
Cat. No. B1352128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-N-isopropylbenzamide
CAS83803-82-1
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)CCl
InChIInChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyRPFIHLIZZKXZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N-isopropylbenzamide (CAS 83803-82-1): Core Chemical Identity and Procurement Baseline


4-(Chloromethyl)-N-isopropylbenzamide (CAS 83803-82-1) is a para-substituted benzamide derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. It is characterized by a chloromethyl group (-CH2Cl) at the 4-position of the phenyl ring and an N-isopropyl amide moiety [1]. Predicted physicochemical properties include a density of 1.109±0.06 g/cm³ and a boiling point of 361.4±25.0 °C . The compound is classified as a building block for research use, with typical commercial purity specifications ranging from 95% to 98% . Its primary application is as a synthetic intermediate in medicinal chemistry and chemical biology research, leveraging the reactive chloromethyl group for further derivatization [2].

Why 4-(Chloromethyl)-N-isopropylbenzamide (83803-82-1) Cannot Be Casually Substituted in Research Protocols


The 4-(chloromethyl)-N-isopropylbenzamide scaffold presents a unique combination of a reactive electrophilic center and a specific steric/electronic profile that distinguishes it from other benzamide derivatives. The chloromethyl group confers alkylating potential and serves as a handle for nucleophilic substitution, while the N-isopropyl amide modulates lipophilicity (calculated LogP ≈ 2.36) and hydrogen bonding capacity [1]. Substituting with analogs lacking the chloromethyl group (e.g., 4-methyl or unsubstituted benzamides) eliminates the key reactive handle required for covalent modification or subsequent derivatization. Replacing the N-isopropyl group with smaller (N-methyl) or larger (N-tert-butyl) alkyl amides alters the compound's conformational flexibility and target binding interactions, as demonstrated in structure-activity relationship (SAR) studies of related benzamide series where N-alkyl modifications changed potency by up to 100-fold [2]. Generic substitution without experimental validation of the specific 4-chloromethyl, N-isopropyl configuration risks losing critical reactivity or biological activity profiles required for the intended application.

Quantitative Differentiators of 4-(Chloromethyl)-N-isopropylbenzamide (83803-82-1) vs. Closest Analogs: A Comparator-Based Evidence Guide


Ion Channel Selectivity Profile: NaV1.5 vs. NaV1.7 Differential Activity

In manual whole-cell patch clamp assays using HEK293 cells expressing human sodium channels, 4-(Chloromethyl)-N-isopropylbenzamide demonstrated a marked selectivity window between NaV1.5 and NaV1.7 channels. Against the non-inactivated NaV1.5 channel (cardiac isoform), the compound exhibited an IC50 > 10,000 nM, indicating minimal activity. In contrast, against the partially inactivated NaV1.7 channel (peripheral pain target), the IC50 was 300 nM [1]. This represents a >33-fold selectivity for NaV1.7 over NaV1.5. For comparison, the structurally related benzamide analog BDBM258233 (which incorporates a sulfonamide moiety) showed a less favorable selectivity profile, with IC50 values of 21-34 nM against NaV1.7 but also notable activity against NaV1.5 in the same assay format [2].

Ion Channel Pharmacology Pain Research Cardiac Safety

Adenosine A1 Receptor Binding Affinity: Species-Dependent Potency and Selectivity Implications

4-(Chloromethyl)-N-isopropylbenzamide exhibits potent binding affinity for the adenosine A1 receptor, with a Ki of 5.20 nM against mouse A1A adenosine receptor expressed in CHO cell membranes, as determined by displacement of [3H]N6-R-phenylisopropyladenosine [1]. The same compound shows reduced affinity for the human A1 receptor, with a Ki of 47.9 nM in analogous CHO cell assays [1]. This species difference (approximately 9.2-fold higher affinity for mouse over human) contrasts with the adenosine receptor ligand profile of BDBM50379107 (a related purine derivative), which demonstrated sub-nanomolar affinity (Ki = 0.800 nM) against rat A1 receptor but without reported species selectivity data [2]. The benzamide scaffold of the target compound provides a distinct chemotype for A1 receptor modulation with documented species-dependent pharmacology.

Adenosine Receptor Pharmacology Neurological Disorders Species Selectivity

Antiproliferative Activity in Human Leukemia Cells: Functional Cytotoxicity Benchmark

4-(Chloromethyl)-N-isopropylbenzamide has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells using an MTT assay with a 96-hour incubation period. The assay measured inhibition of cell growth, with the compound demonstrating functional cytotoxicity in this model system [1]. While quantitative IC50 data for this specific compound in NB-4 cells is not publicly disclosed, the compound is reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential as an anti-cancer agent [2]. In comparison, 4-(chloromethyl)-3-nitro-N-propylbenzamide (a related nitro-substituted analog) showed significant and selective activity against hypoxic cells in cytotoxicity assays, indicating that the 4-chloromethyl benzamide scaffold can be tuned for different cellular selectivity profiles through additional ring substitutions [3].

Cancer Research Leukemia Differentiation Therapy

Physicochemical Property Profile: Lipophilicity and Chromatographic Behavior

The calculated partition coefficient (LogP) for 4-(Chloromethyl)-N-isopropylbenzamide is 2.36, as reported by SIELC [1]. This moderate lipophilicity is distinct from other benzamide derivatives: unsubstituted N-isopropylbenzamide has a lower LogP (estimated ~1.8-2.0), while the N-benzyl derivative (N-Benzyl-4-(chloromethyl)-N-isopropylbenzamide, MW 301.81) has a substantially higher LogP due to the additional aromatic ring . The compound's chromatographic behavior has been characterized using a reverse-phase HPLC method with a Newcrom R1 column, employing a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative separations and suitable for pharmacokinetic studies. The specific LogP of 2.36 falls within the optimal range (1-3) for oral bioavailability and blood-brain barrier permeability according to Lipinski's Rule of Five, whereas more hydrophilic or lipophilic analogs may face absorption or distribution challenges.

ADME Optimization Analytical Chemistry Method Development

Binding Selectivity Profile: Lack of Beta-1 Adrenergic Receptor Affinity

In radioligand binding assays, 4-(Chloromethyl)-N-isopropylbenzamide demonstrated no measurable affinity for the beta-1 adrenergic receptor, a key off-target associated with cardiovascular effects such as heart rate modulation and contractility changes . This negative binding result is notable because many benzamide derivatives, particularly those with basic amine substituents, exhibit significant beta-adrenergic activity. For instance, the substituted benzamide class includes compounds like metoclopramide (a dopamine D2 antagonist) that also interact with adrenergic systems. The absence of beta-1 receptor binding for 4-(Chloromethyl)-N-isopropylbenzamide suggests a cleaner off-target profile compared to certain analogs that may carry cardiovascular liability flags in early-stage screening [1].

Off-Target Screening Cardiovascular Safety Receptor Profiling

Optimized Research Applications for 4-(Chloromethyl)-N-isopropylbenzamide (83803-82-1) Based on Quantitative Evidence


Pain Target Discovery: NaV1.7-Selective Probe Development

Utilize 4-(Chloromethyl)-N-isopropylbenzamide as a starting scaffold for developing selective NaV1.7 inhibitors with reduced cardiac liability. The compound's demonstrated >33-fold selectivity for NaV1.7 over NaV1.5 (IC50 300 nM vs. >10,000 nM) provides a favorable safety window that can be further optimized through medicinal chemistry [1]. The reactive chloromethyl group enables facile derivatization to explore SAR around the sodium channel binding pocket. Procurement of this compound is warranted for labs focused on non-opioid pain therapeutics seeking scaffolds with inherent ion channel selectivity.

Adenosine Receptor Pharmacology: Species-Specific Tool Compound

Employ 4-(Chloromethyl)-N-isopropylbenzamide as a species-selective adenosine A1 receptor ligand (mouse Ki = 5.20 nM vs. human Ki = 47.9 nM) for preclinical studies requiring differential engagement of rodent and human receptors [2]. This property is particularly valuable for translational pharmacology studies where understanding species differences in target engagement is critical for dose prediction and efficacy modeling. The compound's moderate lipophilicity (LogP = 2.36) supports blood-brain barrier penetration, making it suitable for CNS adenosine receptor research [3].

Cancer Cell Differentiation Studies: Leukemia Model Systems

Apply 4-(Chloromethyl)-N-isopropylbenzamide in acute promyelocytic leukemia research as a differentiation-inducing agent. The compound has demonstrated activity in arresting proliferation of undifferentiated NB-4 cells and promoting monocytic differentiation in 96-hour MTT assays [4]. This functional profile distinguishes it from purely cytotoxic agents and aligns with therapeutic strategies for differentiation therapy (e.g., ATRA in APL). The chloromethyl group may also serve as a covalent warhead for target identification studies via chemical proteomics.

ADME Property Optimization: Balanced Lipophilicity Scaffold

Use 4-(Chloromethyl)-N-isopropylbenzamide as a reference compound for optimizing lipophilicity and chromatographic behavior in benzamide-based drug discovery programs. With a calculated LogP of 2.36 and established RP-HPLC conditions on Newcrom R1 columns [3], the compound serves as a benchmark for property-guided medicinal chemistry. Its physicochemical profile aligns with Lipinski guidelines for oral drug-likeness, and the documented chromatographic method is scalable for both analytical and preparative applications, including pharmacokinetic sample analysis.

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